molecular formula C16H23N3O3S B2492126 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 897611-66-4

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2492126
CAS No.: 897611-66-4
M. Wt: 337.44
InChI Key: ULUMCTQLIQTUMN-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfonyl group, and a phenylpiperazine moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 4-phenylpiperazine.

    Introduction of the Sulfonyl Group: The phenylpiperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Cyclopropanecarboxamide Formation: The final step involves the reaction of the sulfonylated phenylpiperazine with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the cyclopropane ring.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a cyclopropane ring.

    N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide: Contains a naphthalene ring instead of a cyclopropane ring.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(14-6-7-14)17-8-13-23(21,22)19-11-9-18(10-12-19)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUMCTQLIQTUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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